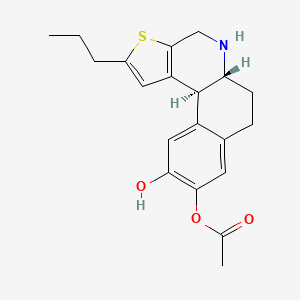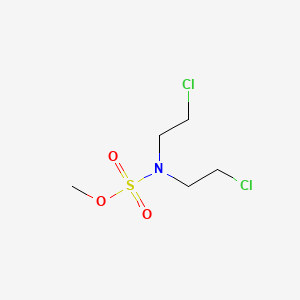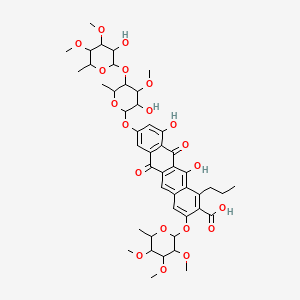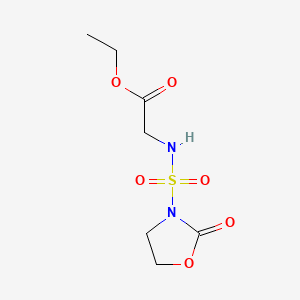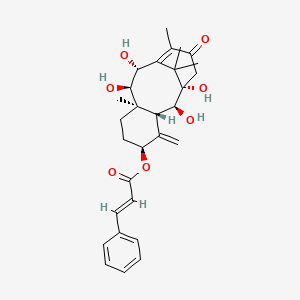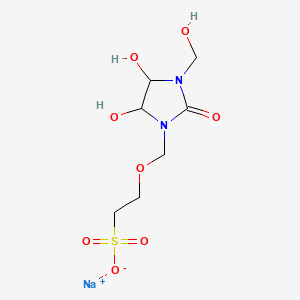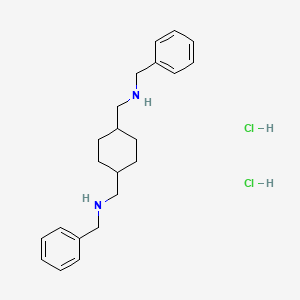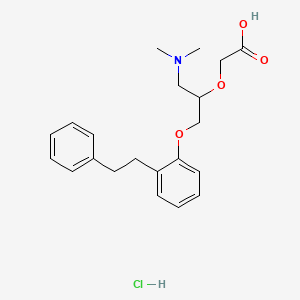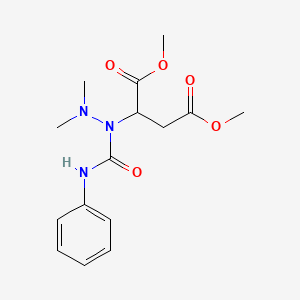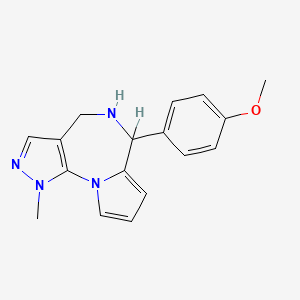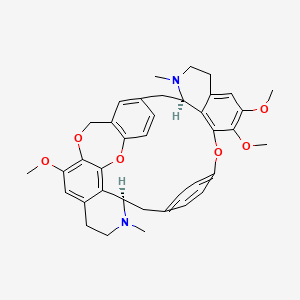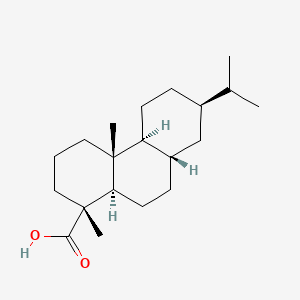
1-Phenanthrenecarboxylic acid, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,7R,8aS,10aR)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydroabietic acid is a tricyclic diterpene carboxylic acid derived from abietic acid, which is a major component of the rosin fraction of oleoresin synthesized by conifer species. This compound is known for its anti-inflammatory properties and reduced allergenicity compared to its precursor, abietic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrahydroabietic acid is typically synthesized through the hydrogenation of abietic acid. The process involves the reduction of the conjugated double bonds in abietic acid using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods: In industrial settings, the hydrogenation of rosin, which contains abietic acid, is performed using palladium or nickel catalysts. The process is optimized to achieve high yields of tetrahydroabietic acid while minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions: Tetrahydroabietic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Further reduction can lead to more saturated compounds.
Substitution: It can participate in substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts.
Substitution: Reagents such as thionyl chloride for converting the carboxyl group to an acyl chloride.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: More saturated hydrocarbons.
Substitution: Acyl chlorides and other substituted derivatives
Aplicaciones Científicas De Investigación
Tetrahydroabietic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for synthesizing various derivatives with potential biological activities.
Biology: Studied for its anti-inflammatory properties and effects on immune cells.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases.
Industry: Used in the production of adhesives, varnishes, and other industrial products
Mecanismo De Acción
Tetrahydroabietic acid exerts its anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide and prostaglandin E2. It achieves this by suppressing the expression of inducible nitric oxide synthase and cyclooxygenase-2. Additionally, it inhibits the nuclear translocation of the nuclear factor-kappa B/p65 subunit, which is crucial for the transcription of pro-inflammatory genes .
Comparación Con Compuestos Similares
Abietic Acid: The precursor to tetrahydroabietic acid, known for its allergenic properties.
Dehydroabietic Acid: Another derivative of abietic acid with distinct biological activities.
Triptoquinones: Bioactive abietane-type diterpenoids with health-promoting properties.
Uniqueness: Tetrahydroabietic acid is unique due to its reduced allergenicity and potent anti-inflammatory properties compared to abietic acid. Its ability to inhibit key inflammatory pathways makes it a valuable compound for therapeutic research .
Propiedades
Número CAS |
28241-05-6 |
|---|---|
Fórmula molecular |
C20H34O2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
(1R,4aR,4bS,7R,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H34O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h13-17H,5-12H2,1-4H3,(H,21,22)/t14-,15+,16+,17-,19-,20-/m1/s1 |
Clave InChI |
YPGLTKHJEQHKSS-ASZLNGMRSA-N |
SMILES isomérico |
CC(C)[C@@H]1CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C |
SMILES canónico |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


